molecular formula C24H22F2N6O B10836789 (3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol

(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol

Cat. No.: B10836789
M. Wt: 448.5 g/mol
InChI Key: WAISNUDWNYJNMT-UTKZUKDTSA-N
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Description

The compound “US8759338, 2” is a tricyclic compound known for its use as a kinase inhibitor. Kinase inhibitors are a class of drugs that block the action of one or more protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This compound has shown significant potential in therapeutic applications, particularly in the treatment of various cancers due to its ability to inhibit specific kinases involved in cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US8759338, 2” involves multiple steps, starting with the preparation of the core tricyclic structure. The process typically includes:

    Formation of the Core Structure: This involves cyclization reactions to form the tricyclic core.

    Functionalization: Various functional groups are introduced to the core structure through substitution reactions.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of “US8759338, 2” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput screening methods ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

“US8759338, 2” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions are various analogs of “US8759338, 2” with different functional groups, which can have distinct biological activities .

Scientific Research Applications

“US8759338, 2” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “US8759338, 2” involves the inhibition of specific protein kinases. By binding to the active site of the kinase, the compound prevents the phosphorylation of target proteins, thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

    US9682991, 3: Substituted pyrido[2,3-d]pyrimidin-7(8H)-ones.

    US8889696, 4: PIM kinase inhibitors.

    US8829193, 5: Azole compounds as PIM inhibitors.

    US9321756, 6: Bicyclic aromatic carboxamide compounds.

Uniqueness

“US8759338, 2” is unique due to its specific tricyclic structure, which provides a distinct mode of binding to the kinase active site. This unique binding mode can result in higher specificity and potency compared to other kinase inhibitors. Additionally, the compound’s ability to inhibit multiple kinases involved in cancer progression makes it a versatile and valuable therapeutic agent .

Properties

Molecular Formula

C24H22F2N6O

Molecular Weight

448.5 g/mol

IUPAC Name

(3R,4S)-3-amino-1-[3-[[2-(2,6-difluorophenyl)quinazolin-8-yl]amino]pyridin-4-yl]piperidin-4-ol

InChI

InChI=1S/C24H22F2N6O/c25-15-4-2-5-16(26)22(15)24-29-11-14-3-1-6-18(23(14)31-24)30-19-12-28-9-7-20(19)32-10-8-21(33)17(27)13-32/h1-7,9,11-12,17,21,30,33H,8,10,13,27H2/t17-,21+/m1/s1

InChI Key

WAISNUDWNYJNMT-UTKZUKDTSA-N

Isomeric SMILES

C1CN(C[C@H]([C@H]1O)N)C2=C(C=NC=C2)NC3=CC=CC4=CN=C(N=C43)C5=C(C=CC=C5F)F

Canonical SMILES

C1CN(CC(C1O)N)C2=C(C=NC=C2)NC3=CC=CC4=CN=C(N=C43)C5=C(C=CC=C5F)F

Origin of Product

United States

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